molecular formula C12H15NO2 B15248845 N,N,2-trimethyl-3-oxo-3-phenylpropanamide

N,N,2-trimethyl-3-oxo-3-phenylpropanamide

Katalognummer: B15248845
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: GPWLDCRETQHZCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,2-trimethyl-3-oxo-3-phenylpropanamide is an organic compound with the molecular formula C₁₂H₁₅NO₂. It is also known by its synonyms, 2-benzoyl-N,N-dimethylpropionamide and 2,N,N-trimethyl-3-oxo-3-phenyl-propionamide . This compound is characterized by its phenyl group attached to a propanamide backbone, making it a significant molecule in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-3-oxo-3-phenylpropanamide typically involves the condensation of benzoyl chloride with N,N-dimethylacetamide in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,2-trimethyl-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N,2-trimethyl-3-oxo-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N,2-trimethyl-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N,2-trimethyl-3-oxo-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both a phenyl group and a trimethyl-substituted amide group.

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

N,N,2-trimethyl-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C12H15NO2/c1-9(12(15)13(2)3)11(14)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI-Schlüssel

GPWLDCRETQHZCN-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.